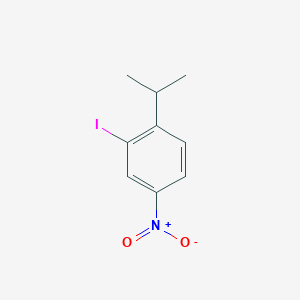

2-Iodo-1-isopropyl-4-nitrobenzene

CAS No.: 1100053-97-1

Cat. No.: VC20365448

Molecular Formula: C9H10INO2

Molecular Weight: 291.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1100053-97-1 |

|---|---|

| Molecular Formula | C9H10INO2 |

| Molecular Weight | 291.09 g/mol |

| IUPAC Name | 2-iodo-4-nitro-1-propan-2-ylbenzene |

| Standard InChI | InChI=1S/C9H10INO2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,1-2H3 |

| Standard InChI Key | JFOQZXKNSMZHNE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])I |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The benzene core of 2-iodo-1-isopropyl-4-nitrobenzene features three substituents:

-

Iodo group at position 2, enabling participation in Ullmann and Suzuki-Miyaura couplings.

-

Isopropyl group at position 1, providing steric bulk and moderate electron-donating effects.

-

Nitro group at position 4, directing electrophilic substitution reactions to specific ring positions.

The spatial arrangement of these groups influences intermolecular interactions, as evidenced by X-ray crystallography data from analogous brominated derivatives .

Spectroscopic Properties

Key spectroscopic signatures include:

-

NMR: Aromatic protons resonate between 7.5–8.5 ppm, with splitting patterns reflecting the substituents’ electronic effects. The isopropyl group’s methyl protons appear as a septet near 1.2–1.5 ppm.

-

IR Spectroscopy: Stretching vibrations for the nitro group (1520 cm) and C-I bonds (550 cm) dominate the spectrum.

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 291.09 g/mol | |

| Boiling Point | Not reported | |

| Solubility | Insoluble in water; soluble in DMF |

Synthesis Strategies

Direct Iodination of Nitroarenes

The most common route involves electrophilic iodination of 1-isopropyl-4-nitrobenzene using iodine monochloride () or with oxidizing agents like . This method achieves moderate yields (60–75%) but requires strict temperature control (4–25°C) to minimize byproducts.

Example Protocol:

-

Dissolve 1-isopropyl-4-nitrobenzene in dichloromethane.

-

Add (1.1 equiv) dropwise at 4°C.

-

Stir for 12 hours, then quench with aqueous .

-

Purify via column chromatography (hexane/ethyl acetate).

Halogen Exchange Reactions

Bromo-to-iodo substitution using in acetone (Finkelstein reaction) offers an alternative pathway, particularly for lab-scale synthesis :

This method is less efficient for nitroarenes due to competing side reactions but may yield 50–60% product under optimized conditions .

Reactivity and Catalytic Applications

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling with arylboronic acids is a hallmark reaction, enabling biaryl synthesis. Key parameters include:

| Condition | Optimal Value | Yield (%) | Source |

|---|---|---|---|

| Catalyst | Pd/C (0.1 mol%) | 96 | |

| Base | 95 | ||

| Solvent | Water | 90–98 | |

| Temperature | 50–90°C | 85–98 |

Mechanistic Insights:

-

Oxidative addition of Pd(0) to the C-I bond.

-

Transmetallation with boronic acid.

Nitro Group Reduction

Catalytic hydrogenation (, Pd/C) converts the nitro group to an amine, a step critical in pharmaceutical intermediates. Competing dehalogenation is mitigated by using low hydrogen pressures (1–2 atm).

Industrial and Pharmaceutical Relevance

Antibiotic Development

The nitro group’s bioisosteric properties make 2-iodo-1-isopropyl-4-nitrobenzene a precursor in quinolone antibiotics. Structural analogs exhibit activity against Mycobacterium tuberculosis and Staphylococcus aureus .

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances iodine capture efficiency, with adsorption capacities exceeding 300 mg/g in recent trials.

| Hazard | Precautionary Measure |

|---|---|

| Skin irritation (H315) | Wear nitrile gloves |

| Eye damage (H319) | Use safety goggles |

| Respiratory irritation (H335) | Work in fume hood |

Disposal Guidelines

Incinerate at >800°C with alkaline scrubbers to neutralize and emissions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume